2-(4-Fluoro-2-methylphenyl)piperidin-4-one

Vue d'ensemble

Description

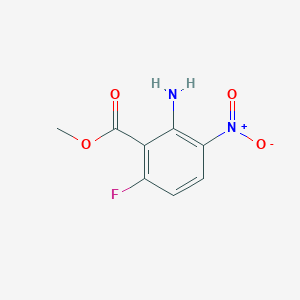

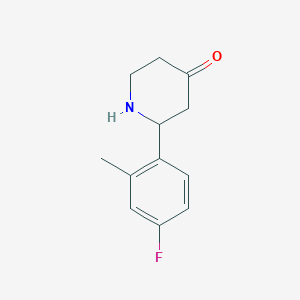

The compound "2-(4-Fluoro-2-methylphenyl)piperidin-4-one" is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds. The fluorine atom and the methyl group on the phenyl ring can influence the compound's electronic properties and its interaction with biological targets.

Synthesis Analysis

The synthesis of piperidine analogs, such as 4-aryl-2-piperidinones, can be achieved through catalytic asymmetric synthesis methods. For instance, the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst has been demonstrated to produce 4-aryl-2-piperidinones with high enantioselectivity . This method could potentially be adapted for the synthesis of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Piperidine derivatives often adopt a chair conformation due to the stability provided by this geometric arrangement. The presence of substituents such as fluorophenyl groups can influence the overall molecular geometry, as seen in the related compound 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, where the phenyl rings are equatorially oriented and exhibit a specific dihedral angle . This information suggests that the molecular structure of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one would also be influenced by its substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of ligands for biological receptors. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential ligands for σ-1 receptors, indicating that modifications on the piperidine ring can significantly alter binding affinities . This suggests that 2-(4-Fluoro-2-methylphenyl)piperidin-4-one could also be modified to enhance its interaction with specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like fluorine, can affect the lipophilicity and electronic properties of the compound, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding and halogen interactions, which can be crucial for understanding the compound's behavior in biological systems .

Applications De Recherche Scientifique

Corrosion Inhibition Properties

- Quantum Chemical and Molecular Dynamic Simulation Studies : Piperidine derivatives, including those structurally similar to 2-(4-Fluoro-2-methylphenyl)piperidin-4-one, have been investigated for their corrosion inhibition properties on iron. These studies involved quantum chemical calculations and molecular dynamics simulations to evaluate their effectiveness (Kaya et al., 2016).

Antimycobacterial Activity

- Discovery of Antimycobacterial Spiro-piperidin-4-ones : Spiro-piperidin-4-ones, closely related to 2-(4-Fluoro-2-methylphenyl)piperidin-4-one, have been synthesized and shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. Their potential as antimycobacterial agents has been explored (Kumar et al., 2008).

Pharmaceutical Research

- Aurora Kinase Inhibitor : A compound structurally related to 2-(4-Fluoro-2-methylphenyl)piperidin-4-one has been explored as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Complex Piperidines

- Asymmetric Synthesis of Trisubstituted Piperidines : Research on the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, highlights the importance of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one and similar compounds in synthesizing complex piperidines (Salgado et al., 2019).

Research on Serotonin Receptors

- Serotonin 1A Receptors in Alzheimer's Disease : Compounds related to 2-(4-Fluoro-2-methylphenyl)piperidin-4-one have been used in studies to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, highlighting their application in neurological research (Kepe et al., 2006).

Analysis of Molecular Interactions

- Structural Analysis of Biologically Active Derivatives : Studies on derivatives of 1,2,4-triazoles, structurally similar to 2-(4-Fluoro-2-methylphenyl)piperidin-4-one, have provided insights into various intermolecular interactions within crystalline solids, contributing to our understanding of molecular packing and interactions (Shukla et al., 2017).

Propriétés

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNSTGMHGQWUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620232 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

CAS RN |

414909-99-2 | |

| Record name | 2-(4-Fluoro-2-methylphenyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414909-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)